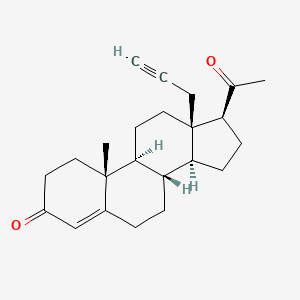

18-Ethynylprogesterone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30O2 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17S)-17-acetyl-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H30O2/c1-4-11-23-13-10-20-18(21(23)8-7-19(23)15(2)24)6-5-16-14-17(25)9-12-22(16,20)3/h1,14,18-21H,5-13H2,2-3H3/t18-,19-,20+,21+,22+,23-/m1/s1 |

InChI Key |

AQOHVYUMBQVCPR-NURQPWONSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CC#C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC#C |

Synonyms |

18-vinylprogesterone 18VP |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 18 Ethynylprogesterone

Strategies for the Functionalization of Steroidal 18-Methyl Groups

The angular methyl groups of steroids, including the C-18 methyl group, are generally considered chemically inert. researchgate.net However, their modification is crucial for the synthesis of various biologically active steroids. tandfonline.comnih.gov

General Principles of 18-Methyl Group Functionalization in Steroids

The functionalization of the C-18 methyl group presents a considerable challenge in steroid chemistry due to its non-activated nature. researchgate.net Overcoming this requires strategic approaches that can selectively target this specific position. One common strategy involves intramolecular reactions where a reactive species, generated at a different position on the steroid nucleus, can reach and react with the C-18 methyl group. researchgate.net This is often facilitated by the rigid, polycyclic structure of the steroid, which can bring distant functional groups into proximity with the target methyl group. researchgate.net

Photochemical reactions, for instance, can generate radical species that are capable of abstracting a hydrogen atom from the C-18 methyl group, initiating its functionalization. tandfonline.com Another approach involves the use of transition metal catalysts that can mediate the activation of C-H bonds, including those in methyl groups. rsc.org The success of these methods often depends on the specific steroid substrate and the careful choice of reagents and reaction conditions to achieve the desired selectivity. researchgate.net

Specific Routes for Ethynyl (B1212043) Group Introduction at C-18

The introduction of an ethynyl group at the C-18 position is a key transformation for creating compounds like 18-ethynylprogesterone. This is typically achieved through a multi-step process that begins with the functionalization of the 18-methyl group to a more reactive intermediate. For example, the 18-methyl group can be converted into a hydroxymethyl or formyl group. google.com

Once a reactive handle is installed at C-18, standard organic chemistry methods can be employed to introduce the ethynyl group. A common method involves the reaction of an 18-aldehyde derivative with a suitable acetylide anion, such as lithium acetylide. google.commdpi.com This nucleophilic addition to the aldehyde forms a propargyl alcohol at the C-18 position. Subsequent manipulation of this group can then yield the desired 18-ethynyl steroid. The choice of protective groups for other reactive sites on the steroid molecule is critical to the success of these synthetic sequences. researchgate.net

Synthesis of this compound and Analogues

The principles of 18-methyl group functionalization have been successfully applied to the synthesis of this compound and a variety of its analogs, demonstrating the versatility of these chemical strategies.

Synthetic Pathways to this compound

The synthesis of this compound has been described in the literature, often starting from progesterone (B1679170) or a closely related steroid. researchgate.net A key step in the synthesis involves the selective functionalization of the 18-methyl group. The synthesis of this compound and its vinyl analog has been reported, highlighting the importance of the protective group on the C-3 carbon in directing reactions at the C-18 angular methyl group. researchgate.net These compounds were designed as potential inhibitors of the final steps of aldosterone (B195564) biosynthesis. researchgate.netnih.gov

Synthesis of Related 18-Ethynyl Steroids (e.g., 18-Ethynyl-deoxycorticosterone)

The synthetic strategies used for this compound can be adapted to produce other 18-ethynyl steroids. For instance, 18-ethynyldeoxycorticosterone (B1257527) (18-E-DOC) has been synthesized and studied as a mechanism-based inhibitor of the later stages of the aldosterone biosynthetic pathway. nih.govnih.gov The synthesis of this and related compounds like 18-vinyldeoxycorticosterone has been reported. researchgate.net These compounds are valuable tools for investigating the enzymes involved in steroidogenesis. nih.govnih.govresearchgate.net

Preparation of Hydroxylated this compound Derivatives (e.g., 11β-hydroxy-18-ethynylprogesterone)

Further derivatization of this compound can yield compounds with modified biological activity. The synthesis of 11β-hydroxy-18-ethynylprogesterone, an inhibitor of aldosterone biosynthesis, has been accomplished. acs.orgacs.org This demonstrates that complex functionalities, such as a hydroxyl group at the 11β-position, can be incorporated into the this compound framework. The introduction of such groups can significantly influence the interaction of the steroid with its biological targets.

Structural Modifications and Novel Derivatives

The progesterone scaffold, upon which this compound is built, offers multiple sites for chemical alteration. These modifications are pursued to explore structure-activity relationships and to generate new compounds with potentially enhanced or novel biological profiles.

While the synthesis of 18-substituted progesterones has been a primary focus nih.gov, further derivatization of the this compound molecule at other positions on the steroid nucleus is a logical step for creating a library of novel compounds. Based on the established chemistry of the progesterone framework, several transformations can be envisioned. The Δ⁴-3-one system in the A-ring is a key site for reactivity. For instance, reduction of the C3-ketone and the C4-C5 double bond can lead to various stereoisomers of the A/B ring junction, which is known to significantly impact biological activity nih.gov.

Other potential modifications include hydroxylations at various positions, such as C11, C17, or C21, which are common transformations in steroid biosynthesis and medicinal chemistry uomustansiriyah.edu.iq. For example, the synthesis of 11β-hydroxy-18-ethynylprogesterone has been reported, highlighting the feasibility of introducing functional groups onto the C-ring researchgate.net. Furthermore, diversity-oriented synthesis (DOS) approaches, which have been applied to other 17-ethynyl steroids, could be adapted for this compound beilstein-journals.org. This might involve transformations of the C-20 ketone or the C-18 ethynyl group itself, such as through Sonogashira coupling reactions or click chemistry, to attach larger and more complex moieties. A one-pot ring-closing enyne metathesis (RCEYM) followed by a Diels-Alder reaction has been used to create complex 17-spirosteroids from 17-ethynyl precursors, a strategy that could potentially be applied to C-18 ethynyl analogs beilstein-journals.org.

Table 1: Potential Chemical Transformations on the Progesterone Nucleus

| Position(s) | Reaction Type | Potential Product Class |

| C3, C4-C5 | Reduction | 5α/5β-Pregnane derivatives |

| C3 | Oximation/Hydrazone formation | 3-Oximino/3-hydrazono steroids |

| A-Ring | Aromatization | A-Ring aromatic steroids |

| C6 | Halogenation/Alkylation | 6-Substituted progesterones |

| C11 | Hydroxylation | 11-Hydroxyprogesterone derivatives |

| C17 | Spirocyclization | 17-Spiro-derivatives |

| C20 | Reduction/Oximation | 20-Hydroxy/20-oximino pregnanes |

| C21 | Hydroxylation/Halogenation | 21-Substituted progesterones |

Stereochemical Considerations in 18-Ethynyl Steroid Synthesis

The synthesis of 18-ethynyl steroids is a significant stereochemical challenge due to the complex, rigid, tetracyclic structure of the steroid nucleus. The gonane (B1236691) skeleton contains multiple chiral centers, and the precise spatial arrangement of substituents is crucial for biological function. wikipedia.org

A primary challenge lies in the stereospecific introduction of the ethynyl group at C-13, which transforms it from a quaternary center to a chiral center. The established approach to functionalizing the unactivated C-18 methyl group often involves radical reactions, which must be carefully controlled to achieve the desired stereochemical outcome.

A/B Ring Junction: Can be either trans (5α-series) or cis (5β-series). In progesterone and its derivatives, the Δ⁴ unsaturation makes this point planar, but reduction reactions introduce this stereochemical consideration.

B/C and C/D Ring Junctions: These are typically trans-fused, creating a relatively flat molecular topology. Syntheses must control the formation of these junctions. For example, in a total synthesis of a pregnene natural product, a C/D trans ring fusion was successfully achieved via a hydroxyl-directed hydrogenation using Crabtree's catalyst nih.gov.

C-17 Side Chain: The configuration of the acetyl group at C-17 is another critical point. Additions to a C-17 ketone must be controlled to yield the desired 17β-acetyl configuration.

The synthesis of complex steroids often relies on stereocontrolled reactions. For instance, intramolecular aldol (B89426) condensations can be used to form rings with specific stereochemistry, as demonstrated in the synthesis of a tetracyclic pregnane (B1235032) precursor where the C-13 stereocenter was established stereospecifically nih.gov. The choice of reagents and reaction conditions is paramount in directing the stereochemical course of reactions at every step of the synthetic sequence.

Table 2: Key Stereocenters in the this compound Scaffold

| Position | Typical Configuration | Stereochemical Importance |

| C-5 | Planar (Δ⁴) | Becomes chiral upon reduction (α or β) |

| C-8 | β | Defines B/C ring junction |

| C-9 | α | Defines B/C ring junction |

| C-10 | β | Defines A/B ring junction |

| C-13 | - | Becomes chiral upon 18-substitution |

| C-14 | α | Defines C/D ring junction |

| C-17 | β | Orientation of the acetyl side chain |

Enzymatic Interactions and Inhibition Studies of 18 Ethynylprogesterone

Inhibition of Aldosterone (B195564) Biosynthesis Pathway

The final steps of aldosterone biosynthesis, which involve the conversion of corticosterone (B1669441) to aldosterone, are key targets for inhibition. Research has identified 18-Ethynylprogesterone as a significant modulator of this pathway.

This compound was designed as a potential kcat inhibitor, also known as a mechanism-based or suicide inhibitor. researchgate.net This class of inhibitors is transformed by the target enzyme's own catalytic mechanism into a reactive form that inactivates the enzyme.

Interaction with Cytochrome P450 Enzymes

The inhibitory effects of this compound are mediated through its interaction with specific cytochrome P450 enzymes located in the mitochondria of adrenal cortex cells.

The enzymatic activities responsible for the late stages of aldosterone synthesis are catalyzed by two closely related isozymes: steroid 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). wikipedia.orgjcrpe.orgwikipedia.org Both enzymes are involved in 11β-hydroxylation, but only aldosterone synthase (CYP11B2) can efficiently perform the subsequent 18-hydroxylation and 18-oxidation steps required to produce aldosterone. wikipedia.orgnih.gov this compound's inhibitory action is directed at these cytochrome P-450 11β enzymes. researchgate.net Studies on its inhibitory profile have been conducted using reconstituted bovine cytochrome P-450 11β systems. researchgate.net

Research demonstrates that this compound exhibits differential inhibition of the two key activities of aldosterone synthase. It is a more potent inhibitor of the 18-hydroxylase activity compared to the 11β-hydroxylase activity. researchgate.net Kinetic studies confirm that the inhibition constant (Ki) for 18-hydroxylation is significantly lower than that for 11β-hydroxylation. researchgate.net In one study using bovine adrenocortical cells, this compound was found to be a weak inhibitor of 11β-hydroxylation. nih.gov This selectivity indicates a stronger interference with the specific steps that are unique to aldosterone synthesis, rather than the more general 11β-hydroxylation step which is also required for cortisol production. researchgate.netwikipedia.org

The inhibitory potency of this compound has been quantified through kinetic studies. In a reconstituted enzymic system using bovine cytochrome P-450 11β, the reversible inhibition constants (Ki) were determined for both 11β-hydroxylase and 18-hydroxylase activities. The Ki value for the inhibition of 18-hydroxylation was 30 μM, whereas the Ki for 11β-hydroxylation was in the range of 100–150 μM. researchgate.net This data quantitatively confirms its preferential inhibition of the 18-hydroxylation step. researchgate.net

| Enzymatic Activity | Inhibition Constant (Ki) |

|---|---|

| 18-Hydroxylation | 30 μM |

| 11β-Hydroxylation | 100–150 μM |

Hypothesized Models of Enzyme-Ligand Interaction

The binding of this compound to the active site of cytochrome P-450(11β) is proposed to involve a distinct conformational change in the enzyme. nih.gov This hypothesis is based on spectroscopic and kinetic data that differentiate its interaction from that of the natural substrate, progesterone (B1679170), and other inhibitors like 18-vinylprogesterone (B1243816). nih.govresearchgate.net

Three primary models describe protein-ligand binding: the "lock-and-key," "induced fit," and "conformational selection" models. mdpi.com The "lock-and-key" model assumes rigid structures for both the enzyme and ligand. mdpi.com In contrast, the "induced fit" model, which is more applicable here, suggests that the binding of the ligand can reshape the enzyme's active site. mdpi.comnih.gov This dynamic interaction is crucial for understanding how this compound exerts its inhibitory effect. The "conformational selection" model posits that the unbound protein exists in a range of conformations, and the ligand selectively binds to a compatible one. mdpi.com

In the case of this compound, the interaction with cytochrome P-450(11β) likely follows an "induced fit" model, where the binding of the inhibitor causes a conformational shift in the enzyme. nih.govnih.gov This alteration is thought to be critical for the subsequent inhibitory steps. nih.gov

Spectroscopic Analysis of Binding to Enzyme Active Sites (e.g., Difference Absorption Spectroscopy)

Difference absorption spectroscopy has been a key technique in characterizing the binding of this compound to the active site of cytochrome P-450(11β). nih.govresearchgate.net This method measures changes in the absorption spectrum of the enzyme upon ligand binding, providing information about the nature of the interaction.

When this compound binds to cytochrome P-450(11β), it produces a reverse type I difference spectrum. nih.govresearchgate.net This is in contrast to the natural substrate progesterone and the inhibitor 18-vinylprogesterone, which both elicit a type I spectrum. nih.govresearchgate.net The spectral dissociation constant (Ks) for this compound is significantly higher (140 μM) than that of 18-vinylprogesterone (35 μM), indicating a different binding mode. nih.govresearchgate.net

| Compound | Spectral Type | Spectral Dissociation Constant (Ks) | Reference |

|---|---|---|---|

| This compound | Reverse Type I | 140 μM | nih.govresearchgate.net |

| 18-Vinylprogesterone | Type I | 35 μM | nih.govresearchgate.net |

| Progesterone | Type I | Similar to 18-Vinylprogesterone | nih.gov |

Broader Implications for Steroidogenic Enzyme Modulation

The study of this compound has broader implications for understanding the modulation of steroidogenic enzymes and the development of new therapeutic agents.

This compound is a potent inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone biosynthesis. wikipedia.orgnih.gov Its inhibitory action can be compared with other aldosterone synthase inhibitors, such as fadrozole (B1662666) and its enantiomers. researchgate.netunimore.it While fadrozole is a non-steroidal inhibitor, this compound is a steroidal compound. wikipedia.orgunimore.it

A significant challenge in developing aldosterone synthase inhibitors is achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is crucial for cortisol production. unimore.itnih.gov Lack of selectivity can lead to adrenal insufficiency. unimore.it Research into compounds like this compound helps to delineate the structural requirements for selective inhibition of CYP11B2.

This compound demonstrates specificity for the late stages of aldosterone biosynthesis. nih.gov Studies in calf adrenal zona glomerulosa cells have shown that it significantly inhibits the production of aldosterone and 18-hydroxycorticosterone. nih.gov At a concentration of 1 μM, it causes a 73% inhibition of aldosterone secretion, which increases to 94.6% at 10 μM. nih.gov

Importantly, the production of other steroids is minimally affected. nih.gov There is a slight increase in corticosterone and 18-hydroxydeoxycorticosterone, and no change in cortisol production in the zona fasciculata cells. nih.gov This specificity highlights its potential as a targeted inhibitor of the mineralocorticoid pathway, with less impact on the glucocorticoid pathway. nih.gov

| Compound | Concentration | Effect on Aldosterone Secretion | Effect on Other Steroids | Reference |

|---|---|---|---|---|

| 18-Ethynyl-deoxycorticosterone (18-E-DOC) | 1 μM | 73% inhibition | Slight increase in corticosterone and 18-hydroxydeoxycorticosterone; No change in cortisol | nih.gov |

| 10 μM | 94.6% inhibition |

Methodological Approaches in Enzymatic Studies

The investigation of this compound's enzymatic interactions has been facilitated by specific methodological approaches.

Reconstituted enzymatic systems have been instrumental in studying the inhibitory effects of this compound on cytochrome P-450(11β). nih.gov These systems allow for the separate assessment of the 11β-hydroxylase and 18-hydroxylase activities of the enzyme. nih.gov By using radiolabeled substrates such as 11-deoxy[14C]corticosterone and [3H]corticosterone, researchers can precisely measure the inhibition constants (Ki) for each activity. nih.gov

This approach revealed that this compound is a more potent inhibitor of the 18-hydroxylation step (Ki = 30 μM) compared to the 11β-hydroxylation step (Ki = 100-150 μM). nih.govresearchgate.net These reconstituted systems provide a controlled environment to dissect the specific interactions between the inhibitor and the enzyme, which is crucial for understanding its mechanism of action. nih.gov The development of test systems using recombinant yeast strains that express human CYP11B1 and CYP11B2 has further advanced the screening for selective inhibitors. nih.gov

Isotopic Labelling Techniques in Mechanistic Elucidation

While specific studies detailing the use of isotopically labeled this compound to elucidate its inhibitory mechanism are not prevalent in the reviewed literature, the principles of this technique are well-established and highly valuable for such investigations. biomolther.orgnih.gov Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). acs.orgbiomolther.orgnih.gov This allows researchers to track the fate of the labeled atoms through a chemical or enzymatic reaction, providing detailed mechanistic insights. acs.orgnih.gov

In the context of this compound's interaction with cytochrome P450, isotopic labeling could be a powerful tool to confirm the proposed mechanism of action. For acetylenic inhibitors, a key mechanistic question is the formation of a ketene (B1206846) intermediate upon oxidation by the enzyme. nih.govresearchgate.net

Hypothetical Application of Isotopic Labeling to this compound:

¹³C-Labeling: The synthesis of this compound with a ¹³C label at one or both carbons of the ethynyl (B1212043) group would be highly informative. nih.govcopernicus.orgnih.gov If the enzyme-catalyzed oxidation proceeds through a ketene intermediate, this intermediate would retain the ¹³C label. Subsequent covalent modification of the enzyme's amino acid residues or prosthetic heme group by this labeled ketene could be detected using mass spectrometry. This would provide direct evidence for the formation of the ketene and its role in the irreversible inactivation of the enzyme.

Deuterium (B1214612) Labeling: Replacing the acetylenic hydrogen with deuterium (²H) could reveal kinetic isotope effects. nih.govnih.gov If the abstraction of this hydrogen is a rate-determining step in the formation of the reactive intermediate, a slower reaction rate would be observed with the deuterated compound compared to the unlabeled one. This would provide strong evidence for the specific chemical step at which the enzyme acts on the inhibitor.

The table below illustrates how different isotopic labeling strategies could be applied to study the enzymatic mechanism of this compound.

| Isotopic Label | Position of Label | Potential Information Gained |

| ¹³C | Ethynyl group carbons | - Tracing the acetylenic carbons to the final adduct on the enzyme or heme. - Confirmation of ketene intermediate formation. |

| ²H (Deuterium) | Acetylenic hydrogen | - Determination of kinetic isotope effects. - Identification of the rate-limiting step in the inactivation process. |

While direct experimental data on isotopically labeled this compound is pending, the application of these well-established techniques holds the key to definitively confirming its mechanism of cytochrome P450 inhibition.

Steroid Receptor Binding and Functional Studies of 18 Ethynylprogesterone

Mineralocorticoid Receptor (MR) Interactions

The chemical compound 18-Ethynylprogesterone has been a subject of research to understand its interaction with various steroid receptors, particularly the mineralocorticoid receptor (MR).

Studies investigating the binding of this compound to the human mineralocorticoid receptor (hMR) have revealed a specific hierarchy of affinity among related progesterone (B1679170) derivatives. Research using recombinant hMR expressed in Sf9 cells has shown that progesterone (P) itself has the highest affinity, followed by aldosterone (B195564), then 18-vinylprogesterone (B1243816) (18VP), and subsequently this compound (18EP). nih.gov This indicates that while this compound does bind to the MR, its affinity is lower than that of progesterone and 18-vinylprogesterone. nih.gov Another study confirmed that the affinity of 18-substituted progesterone derivatives is dependent on the nature of the substituent, with this compound having a lower affinity for hMR than both progesterone and 18-vinylprogesterone. acs.org

Table 1: Relative Binding Affinity of Progesterone Derivatives to Human Mineralocorticoid Receptor (hMR)

| Compound | Relative Binding Affinity |

|---|---|

| Progesterone (P) | Highest |

| Aldosterone | High |

| 18-Vinylprogesterone (18VP) | Moderate |

| This compound (18EP) | Lower |

| 18-Oxo-18-vinylprogesterone (B1243027) (18OVP) | Lowest |

Source: Data compiled from research on recombinant hMR expressed in Sf9 cells. nih.gov

Functional studies have demonstrated that this compound acts as an antagonist at the mineralocorticoid receptor. nih.gov Like its parent compound progesterone, which is a known MR antagonist, this compound retains this antimineralocorticoid characteristic. nih.govresearchgate.net In functional cotransfection assays, the order of antagonistic activity was determined to be progesterone and 18-vinylprogesterone being roughly equal and more potent than this compound. nih.gov This suggests that while it is an antagonist, its potency is less than that of progesterone and 18-vinylprogesterone. nih.gov

The nature of the substituent at the C18 position of the progesterone molecule plays a critical role in determining whether the compound will act as an agonist or an antagonist at the mineralocorticoid receptor. nih.gov For instance, the presence of an unsaturated side-chain, such as the ethynyl (B1212043) group in this compound or the vinyl group in 18-vinylprogesterone, results in the retention of the antimineralocorticoid properties of progesterone. nih.gov In contrast, the introduction of an oxo functional group at C18, as seen in 18-oxo-18-vinylprogesterone, confers agonist mineralocorticoid properties to the molecule. nih.gov This highlights the significant influence of the C18 substituent in modulating the agonist/antagonist profile of progesterone derivatives at the MR. nih.gov

Competitive binding assays are a standard method used to determine the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand. nih.govperceptive.comnanotempertech.combmglabtech.comnih.gov In the context of this compound and the mineralocorticoid receptor, such assays have been employed to establish its relative binding affinity. nih.gov These studies typically involve incubating the receptor preparation with a radiolabeled mineralocorticoid, such as [³H]aldosterone, and then adding increasing concentrations of the unlabeled competitor, in this case, this compound. acs.org The concentration of this compound required to displace 50% of the bound radioligand (IC50) is then determined, providing a measure of its binding affinity. The results from these displacement studies have consistently shown that this compound is less potent at displacing aldosterone from the hMR compared to progesterone and 18-vinylprogesterone. nih.govacs.org

Progesterone Receptor (PR) Interactions

In contrast to its antagonistic action at the mineralocorticoid receptor, this compound, along with other 18-substituted progesterone derivatives, retains the agonist features of progesterone at the human progesterone receptor (PR). nih.gov However, its potency is diminished compared to the parent compound. Studies have established the following order of potency for agonist activity at the human PR: Progesterone > 18-vinylprogesterone = 18-oxo-18-vinylprogesterone > this compound. nih.govacs.org This indicates that the ethynyl substitution at the C18 position reduces the binding affinity and subsequent agonist activity at the progesterone receptor relative to progesterone itself. nih.govacs.org

Table 2: Order of Agonist Potency of Progesterone Derivatives at the Human Progesterone Receptor

| Compound | Relative Agonist Potency |

|---|---|

| Progesterone (P) | Highest |

| 18-Vinylprogesterone (18VP) | High |

| 18-Oxo-18-vinylprogesterone (18OVP) | High |

| This compound (18EP) | Moderate |

Source: Data from functional studies on the human progesterone receptor. nih.govacs.org

Functional Characterization of PR Activity

The synthetic steroid this compound retains the agonist activity characteristic of progesterone at the human progesterone receptor (PR). nih.gov However, its potency is noted to be less than that of progesterone itself. In functional cotransfection assays, the order of potency for agonist activity through the human PR was determined to be progesterone > 18-vinylprogesterone = 18-oxo-18-vinylprogesterone > this compound. nih.gov This indicates that while this compound does activate the progesterone receptor, it does so less effectively than the natural ligand.

The activation of the progesterone receptor is a critical process for its function as a ligand-activated transcription factor. When a hormone like progesterone binds to the receptor, it induces a structural change that removes the inhibitory action of the carboxyl terminal. wikipedia.org This is followed by dimerization of the receptor-ligand complex, which then enters the nucleus to bind to DNA and initiate the transcription of target genes. wikipedia.org Antagonists, on the other hand, prevent this necessary structural reconfiguration. wikipedia.org

Table 1: Functional Activity of Progesterone Derivatives at the Human Progesterone Receptor

| Compound | Functional Activity | Potency Ranking |

|---|---|---|

| Progesterone | Agonist | 1 |

| 18-Vinylprogesterone | Agonist | 2 |

| 18-Oxo-18-vinylprogesterone | Agonist | 2 |

| This compound | Agonist | 3 |

This table is based on data from functional cotransfection assays. nih.gov

Glucocorticoid Receptor (GR) Interactions

The interaction of this compound with the human glucocorticoid receptor (GR) is significantly weaker compared to its interaction with the progesterone receptor. nih.gov Research indicates that the activity of 18-substituted progesterone derivatives, including this compound, through the human GR is only observed at high concentrations, specifically above 10 M. nih.gov In contrast to its agonist activity at the progesterone receptor, this compound, along with progesterone and 18-vinylprogesterone, exhibits partial antagonist activity at the glucocorticoid receptor. nih.gov This suggests that at high concentrations, it can block the action of glucocorticoids.

Glucocorticoids typically bind with high affinity to the mineralocorticoid receptor and with lower affinity to the glucocorticoid receptor. medrxiv.org Upon activation by a ligand, these cytoplasmic receptors move to the nucleus to regulate the transcription of target genes. medrxiv.org

Table 2: Activity of Progesterone Derivatives at the Human Glucocorticoid Receptor

| Compound | Activity at Concentrations > 10 M |

|---|---|

| Progesterone | Partial Antagonist |

| 18-Vinylprogesterone | Partial Antagonist |

| This compound | Partial Antagonist |

| 18-Oxo-18-vinylprogesterone | Full Agonist |

This table summarizes the observed functional activities of progesterone and its derivatives at the human glucocorticoid receptor. nih.gov

Mechanisms of Receptor Binding and Activation/Inhibition

The specificity of a ligand for its receptor is a complex interplay of various factors that stabilize distinct receptor conformations to preferentially activate certain signaling pathways, a concept known as 'biased signaling'. nih.gov This selectivity is influenced by the ligand's structure, which dictates its interactions within the receptor's binding pocket.

The process of a ligand searching for its binding partner is a highly nonlocal dynamic process involving the collective participation of all residues. aps.org The binding sites on the receptor are often located in the most constrained regions of the protein. aps.org

The structural characteristics of both the ligand and the receptor's ligand-binding pocket (LBP) are crucial. The flexible nature of the LBP in nuclear receptors allows them to accommodate a wide variety of molecular structures. plos.org Upon ligand binding, the LBP reshapes to fit the ligand's contours, stabilizing the complex through complementary hydrophobic interactions and specific hydrogen bonds. plos.org

The binding of a ligand to a nuclear receptor is not a static event but rather a dynamic process that induces conformational changes in the receptor. elifesciences.org These changes are fundamental to the receptor's ability to regulate gene transcription. elifesciences.org The binding of an agonist, for instance, promotes a conformation that allows for the recruitment of coactivator proteins, which is essential for transcriptional activation. researchgate.net Conversely, an antagonist-bound state is associated with the repositioning or destabilization of key structural elements, such as helix 12 (H12), also known as the activation function 2 (AF-2) region. elifesciences.org

Molecular dynamics simulations have been instrumental in understanding these conformational shifts. nih.gov For example, simulations of the estrogen receptor alpha have revealed how the binding of a ligand positions H12 correctly for interaction with coactivator proteins, leading to a biologically active complex. nih.gov The study of intermediate states in receptor activation is also crucial for a comprehensive understanding of signal transduction. purdue.edu

The dynamic nature of the ligand-binding pocket allows for the stable binding of structurally diverse ligands. plos.org Representing this protein flexibility is critical for accurately describing ligand binding. plos.org

The interaction between a ligand and a receptor is mediated by specific amino acid residues within the receptor's binding pocket. These residues can form hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. The identity and conformation of these residues are critical for both binding affinity and the functional outcome (agonist versus antagonist activity).

For instance, in the estrogen receptor α, the residue His524 has been shown to be flexible and adopts different conformations depending on the bound ligand. plos.org This flexibility is crucial for accommodating various ligands within the binding pocket. plos.org Site-directed mutagenesis studies are a powerful tool for investigating the role of individual amino acid residues. nih.gov By changing specific amino acids, researchers can determine their contribution to ligand binding and receptor activation. nih.govnih.gov For example, mutations in both the DNA-binding and ligand-binding domains can influence the transcriptional activity of a receptor. nih.gov

The precise interactions between a ligand like this compound and the specific amino acid residues of the progesterone and glucocorticoid receptors would determine its observed agonist and antagonist activities, respectively.

Methodological Frameworks for Receptor Studies

Use of Recombinant Receptor Systems (e.g., hMR in Sf9 cells)

Recombinant receptor systems are a cornerstone of modern pharmacological research, providing a means to study specific receptors in a controlled environment, free from the interference of other cellular components. nih.gov A widely used system involves the expression of a target receptor, such as the human mineralocorticoid receptor (hMR), in non-mammalian cells like the Sf9 insect cell line. nih.govresearcher.liferesearchgate.net

The process typically involves using a baculovirus to introduce the gene encoding the human receptor into the Sf9 cells. nih.govnih.gov These cells then manufacture large quantities of the functional receptor protein. nih.gov This high-yield expression is advantageous for several reasons: it provides a plentiful source of the receptor for binding assays and it allows for the study of the receptor in a system that naturally lacks endogenous steroid receptors, thus reducing background noise and ensuring that any observed binding is specific to the introduced human receptor. nih.govnih.gov

For example, studies on this compound have utilized Sf9 cells overexpressing the recombinant hMR to determine its binding affinity relative to other steroids like progesterone and aldosterone. nih.govresearcher.lifedrugbank.com This system has been instrumental in establishing the binding hierarchy of various progesterone derivatives at the mineralocorticoid receptor. nih.govdrugbank.com

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method used to quantify the binding of a ligand to its receptor. europeanpharmaceuticalreview.comnih.gov This technique is fundamental for determining the affinity (often expressed as the dissociation constant, Kd, or the inhibitory concentration, IC50) of a compound for a receptor. europeanpharmaceuticalreview.comnih.gov

The assay involves incubating a preparation containing the receptor of interest (which can be a cytosolic fraction from tissues or membranes from cells expressing recombinant receptors) with a radiolabeled form of a ligand known to bind to the receptor with high affinity (the "radioligand"). europeanpharmaceuticalreview.comnih.gov To determine the binding affinity of a test compound like this compound, a competition binding experiment is performed. In this setup, the receptors are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. umich.edu

The test compound will compete with the radioligand for binding to the receptor. The more effective the test compound is at binding, the less radioligand will be bound. The amount of bound radioactivity is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) can be calculated. umich.edu This value is inversely proportional to the binding affinity of the test compound.

For example, to study the interaction of this compound with the mineralocorticoid receptor in rat kidney, researchers have used [3H]aldosterone as the radioligand. nih.gov In these experiments, cytosolic fractions from the kidneys of adrenalectomized rats were used as the receptor source. To ensure that the binding was specific to the MR, the glucocorticoid receptors were presaturated with a specific ligand (RU 38486). nih.gov Such assays have established the relative binding efficiency of this compound compared to other steroids like progesterone, aldosterone, and spironolactone. nih.gov

Table of Research Findings for this compound:

| Compound | Receptor | Assay Type | System | Parameter | Finding | Citation |

|---|---|---|---|---|---|---|

| This compound (18EP) | Human Mineralocorticoid Receptor (hMR) | Binding Affinity | Recombinant hMR in Sf9 cells | Relative Affinity | Lower affinity than Progesterone, Aldosterone, and 18-Vinylprogesterone. | nih.govdrugbank.com |

| This compound (18EP) | Rat Kidney Mineralocorticoid Receptor (MR) | Radioligand Binding Assay | Cytosolic fraction from adrenalectomized rat kidney | Apparent Kd | 16.4 nM (part of a range from 0.66 to 16.4 nM for all compounds tested). | nih.gov |

| This compound (18EP) | Human Mineralocorticoid Receptor (hMR) | Functional Cotransfection Assay | CV-1 cells | Activity | Antimineralocorticoid (antagonist) activity, but less potent than Progesterone and 18-Vinylprogesterone. | nih.govdrugbank.com |

| This compound (18EP) | Rat Kidney Mineralocorticoid Receptor (MR) | Functional Assay (Na+-K+-ATPase stimulation) | Collecting tubule of adrenalectomized rats | Activity | Mimicked mineralocorticoid (agonist) action. | nih.gov |

| This compound (18EP) | Human Progesterone Receptor (hPR) | Functional Cotransfection Assay | CV-1 cells | Activity | Agonist activity, but less potent than Progesterone, 18-Vinylprogesterone, and 18-Oxo-18-vinylprogesterone. | nih.gov |

| This compound (18EP) | Human Glucocorticoid Receptor (hGR) | Functional Cotransfection Assay | CV-1 cells | Activity | Activity only detected at concentrations higher than 10(-6) M. | nih.gov |

Molecular Modeling and Computational Investigations of 18 Ethynylprogesterone

Ligand-Protein Docking and Scoring

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. mdpi.com This approach is crucial for understanding the structural basis of molecular recognition and for designing new therapeutic agents.

Molecular docking studies are instrumental in predicting how 18-Ethynylprogesterone or similar ligands orient themselves within the active sites of target enzymes and receptors. By simulating the binding process, researchers can identify the most probable binding poses. For instance, in studies of related steroid compounds, docking has been used to predict interactions with various receptors. A hypothetical example of docking results for this compound with a target receptor is presented below, illustrating potential binding energies and key interacting residues.

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Progesterone (B1679170) Receptor | -9.8 | Arg766, Gln725, Phe778 |

| Androgen Receptor | -8.5 | Met745, Gln711, Arg752 |

| Glucocorticoid Receptor | -8.2 | Asn564, Gln570, Arg611 |

This table is a hypothetical representation and does not reflect actual experimental data.

The accuracy of these predictions is often validated by comparing the computational results with experimental data, when available. The "lock-and-key" model, and the more refined "induced fit" model, are conceptual frameworks used to describe these interactions, where both the ligand and the protein may undergo conformational changes to achieve optimal binding. mdpi.com

The stability of the ligand-protein complex is governed by a variety of non-covalent intermolecular interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Docking software can identify and quantify these interactions, providing a detailed picture of the binding mode. For example, the ethynyl (B1212043) group of this compound could potentially form specific interactions within the binding pocket that contribute to its binding affinity and selectivity. The analysis of these interactions is crucial for understanding the structure-activity relationship and for optimizing lead compounds in drug design.

Key types of intermolecular interactions that can be analyzed include:

Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.

Hydrophobic Interactions: The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.

Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Electrostatic Interactions: Attractive or repulsive forces between molecules as a result of their charge distribution.

Molecular Dynamics Simulations

While docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules to simulate their time-dependent behavior. mdpi.com This allows for a more realistic representation of the biological environment and the flexibility of both the ligand and the protein. nih.gov

The binding of a ligand can induce significant conformational changes in the target protein, a phenomenon known as "induced fit". mdpi.com MD simulations are particularly well-suited to study these changes. By simulating the protein-ligand complex over a period of nanoseconds or even microseconds, researchers can observe how the protein structure adapts to the presence of the ligand. nih.gov This information is critical for understanding the mechanism of action and for designing ligands that can stabilize a specific protein conformation. The root-mean-square deviation (RMSD) of the protein backbone is often calculated to quantify the extent of conformational changes during the simulation.

MD simulations can also be employed to study the kinetics of ligand binding and unbinding. By using advanced simulation techniques, it is possible to simulate the entire process of a ligand entering or leaving the binding site of a protein. This provides insights into the association and dissociation rate constants, which are important determinants of a drug's efficacy and duration of action. The stability of the protein-ligand complex over the course of the simulation can be assessed by analyzing parameters such as the root-mean-square fluctuation (RMSF) of individual residues, which indicates their flexibility. mdpi.com

| Simulation Parameter | Information Gained | Relevance |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Overall structural stability of the protein-ligand complex. | Indicates if the system has reached equilibrium. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. mdpi.com | Identifies regions of the protein that are most affected by ligand binding. |

| Radius of Gyration (Rg) | Compactness of the protein structure. | Reveals ligand-induced changes in the overall shape of the protein. |

Solvent molecules, particularly water, play a crucial role in molecular recognition and binding. mdpi.com Water molecules can mediate interactions between the ligand and the protein by forming hydrogen bond networks. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of their role in the binding process. mdpi.com Understanding the behavior of water molecules in the binding site can provide opportunities for designing new ligands that displace or favorably interact with these water molecules to improve binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For progestogenic steroids, QSAR studies are crucial for predicting binding affinity to the progesterone receptor (PR) and elucidating the structural features that govern this interaction.

The development of predictive QSAR models for progestogenic compounds involves curating a dataset of steroids with known binding affinities for the progesterone receptor and then using statistical methods to correlate these activities with calculated molecular descriptors. nih.govacs.org Various machine learning and regression techniques have been employed to build robust models for this class of compounds.

A common approach involves using methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. unicamp.br These linear methods are effective even when dealing with the significant non-linearity often present in steroid QSAR. unicamp.br More advanced techniques, such as Genetic Function Approximation (GFA) and Genetic Neural Networks (GNN), have also been applied, with GNN protocols demonstrating strong predictive quality for both training and test sets of steroids. nih.gov

The descriptors used in these models are critical for their success and can be categorized as follows:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Quantify features like atomic partial charges, electronegativity, and polarizability, which govern electrostatic interactions. nih.gov

Steric/Geometrical Descriptors: Include parameters like molecular volume and surface area, which relate to the molecule's size and fit within the receptor's binding pocket. nih.gov

A study on nonsteroidal PR modulators found that descriptors related to molecular topology, atomic mass, van der Waals volume, and the presence of specific functional atoms (F, Cl, N, O) significantly contribute to ligand binding affinity. nih.gov For steroidal progestogens, descriptors are often computed using quantum chemical methods to ensure high accuracy. unicamp.br

Table 1: Methodologies in QSAR Model Development for Progestins Use the interactive controls to view different data points.

Key structural determinants for progestin activity include:

Steroid Skeleton Conformation: The activity of progestogens is highly dependent on the conformation of the steroid nucleus, which is influenced by the presence and location of double bonds and resonance effects. unicamp.br

17α-Ethynyl Group: The presence of an ethynyl (–C≡CH) group at the 17α position is a well-established feature that confers high oral contraceptive activity in many synthetic steroids. unicamp.br This feature is central to the structure of this compound.

Substituents at Key Positions: The characteristics of substituents, including their size, conformational flexibility, and electronic properties, play a crucial role. For example, steric relationships between a substituent at the C6 position and the methionine 801 residue of the progesterone receptor are important for binding. A similar relationship exists for substituents at the C10 position with respect to the methionine 759 residue. unicamp.br

Table 2: Key Structural Features and Their Role in Progestin Activity Use the interactive controls to view different data points.

Theoretical Basis and Computational Methodologies

The successful application of molecular modeling to this compound relies on a strong theoretical foundation and the use of sophisticated computational methods. These range from quantum mechanical calculations that describe the electronic structure of the molecule to classical mechanics simulations that model its dynamic behavior within a biological system.

Quantum chemical methods, particularly Density Functional Theory (DFT), are applied to study steroid hormones at the electronic level. These ab initio calculations provide highly accurate information that is difficult or impossible to obtain experimentally. For a molecule like this compound, quantum methods are used to:

Calculate Molecular Descriptors: As mentioned in QSAR studies, DFT can be used to compute precise electronic properties such as partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO). unicamp.br These descriptors provide a quantitative measure of the molecule's ability to participate in electrostatic and covalent-like interactions with the receptor.

Determine Molecular Geometry: Quantum calculations are used to find the lowest energy (most stable) conformation of the steroid, providing an accurate three-dimensional structure.

Parameterize Force Fields: The results of quantum calculations, such as bond stretching and angle bending frequencies, can be used to develop or refine the parameters used in classical molecular mechanics force fields, ensuring a more accurate representation in larger-scale simulations. researchgate.net

A common level of theory used for calculating descriptors for progestogens is DFT with the 6-31G** basis set, which provides a good balance between accuracy and computational cost. unicamp.br

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic interactions between a ligand like this compound and its protein target, the progesterone receptor. plos.orgbohrium.com The accuracy of these simulations is critically dependent on the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.govuiuc.edu

The selection of an appropriate force field is a crucial step. For a steroid-protein complex, a combination of force fields is typically used:

Protein Force Field: Widely used and validated force fields such as AMBER (e.g., ff14SB, ff19SB), CHARMM (e.g., CHARMM36m), and OPLS are employed to model the protein receptor. researchgate.netnih.govnih.gov

Ligand Force Field: A general force field, such as the General Amber Force Field (GAFF/GAFF2), is often used to describe the small molecule ligand (the steroid). researchgate.net

Water Model: Since simulations are performed in an aqueous environment, an explicit water model like TIP3P is included to accurately represent solvation effects. researchgate.net

Because general force fields may not perfectly represent the specific physics of a novel steroid, careful parameterization is often necessary. This process involves deriving specific parameters for the ligand, often using quantum chemical calculations, to ensure its conformational and electrostatic properties are accurately modeled. acs.org

Table 3: Common Force Fields for Biomolecular Simulation Use the interactive controls to view different data points.

The computational investigation of steroid-receptor systems is extremely demanding. A typical MD simulation involves a large number of atoms (the protein, the ligand, and tens of thousands of water molecules and ions), and the forces between all of them must be calculated at each step. To observe biologically relevant events, such as conformational changes or ligand binding/unbinding, these simulations must be run for long timescales, from nanoseconds to microseconds or longer.

This computational complexity makes High-Performance Computing (HPC) an absolute necessity. nih.gov HPC platforms, or supercomputing clusters, utilize a large number of processors working in parallel to drastically reduce the time required for these simulations. fda.gov Instead of taking years on a single desktop, a complex simulation can be completed in days or weeks. fda.gov

HPC is essential for:

Large System Sizes: Accommodating the full, solvated biological system without resorting to potentially inaccurate simplifications.

Long Timescales: Allowing simulations to run long enough to sample a wide range of molecular conformations and observe rare events.

Advanced Sampling Methods: Enabling techniques like umbrella sampling and metadynamics, which are used to explore the free energy landscape of ligand binding and receptor activation but are even more computationally intensive than standard MD. bohrium.com

High-Throughput Analysis: Processing the vast trajectories generated by MD simulations to extract meaningful data on ligand-receptor interactions. nih.govnih.gov

The use of HPC allows researchers to gain detailed, dynamic insights into how this compound interacts with its receptor, revealing mechanisms of action at an atomic level of detail. nih.gov

Table 4: Computational Challenges and HPC Solutions in Biomolecular Simulation Use the interactive controls to view different data points.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of 18-ethynylprogesterone and its analogues is a crucial area for future research, aiming to improve synthetic efficiency and to generate novel compounds with enhanced or modified biological activities. A review of the functionalization of the 18-methyl group of steroids highlights various chemical strategies that can be employed to introduce diverse functionalities at this position.

Future synthetic efforts could focus on the development of more direct and stereoselective methods for introducing the ethynyl (B1212043) group at the C18 position. One reported synthesis of this compound involved the thermolysis of a C20 cyanohydrin peracetate to yield a C18 nitrile, which was subsequently converted to the acetylene. Investigating alternative catalytic systems, such as those employing transition metals, could lead to more efficient and scalable synthetic routes.

Furthermore, the synthesis of a diverse library of this compound analogues is a promising avenue. Modifications could be explored at various positions of the steroid nucleus to probe structure-activity relationships. For instance, the introduction of substituents on the A-ring or alterations to the C17 side chain could modulate receptor binding affinity and selectivity. The synthesis of 18-substituted androst-4-en-3-one (B577213) derivatives has been explored as potential inhibitors of aldosterone (B195564) biosynthesis, providing a basis for creating novel analogues.

Deeper Mechanistic Characterization of Enzyme Inhibition

This compound is a known potent inhibitor of cytochrome P450 enzymes, particularly those involved in steroid biosynthesis. A deeper understanding of the molecular mechanisms underlying this inhibition is paramount for its development as a selective therapeutic agent.

Elucidating the Role of Cytochrome P450 Active Site Plasticity

The active sites of cytochrome P450 enzymes are known for their conformational flexibility, allowing them to accommodate a wide range of substrates. Understanding how the active site of enzymes like cytochrome P450 11B2 (aldosterone synthase) adapts to bind this compound is a key research question. Computational modeling and simulation studies can provide valuable insights into the dynamic interactions between the inhibitor and the enzyme's active site residues. Such studies could reveal key amino acid residues that contribute to the binding and stabilization of this compound, guiding the design of more potent and selective inhibitors. The construction of 3D models for the CYP11B family has been proposed as a tool to understand these interactions.

Investigating Covalent vs. Non-Covalent Inhibition Mechanisms

Research has shown that this compound acts as a mechanism-based inactivator of bovine cytochrome P-450(11beta). This type of inhibition involves the enzymatic conversion of the inhibitor into a reactive species that then covalently modifies the enzyme, leading to its irreversible inactivation. The oxidation of the acetylenic group is a key step in this process.

A crucial area for future investigation is the detailed characterization of the covalent adducts formed between the reactive metabolite of this compound and the cytochrome P450 enzyme. Studies on other acetylenic steroids have shown that inactivation can occur through either heme destruction or covalent modification of the apoprotein. For 18-vinylprogesterone (B1243816), a related compound, inactivation of cytochrome P-450(11beta) was shown to occur primarily through heme destruction. Further studies using techniques like mass spectrometry are needed to definitively identify the nature and location of the covalent modification by this compound. This will clarify whether the primary mechanism involves heme alkylation or modification of specific amino acid residues within the active site. The formation of a ketene (B1206846) intermediate from the oxidation of the acetylenic group is a proposed mechanism that could lead to covalent binding to the protein.

| Inhibitor | Enzyme | ki (min-1) | Ki (µM) | Reference |

| This compound | Bovine Cytochrome P-450(11beta) | 0.12 | 22 | |

| 18-Vinylprogesterone | Bovine Cytochrome P-450(11beta) | 0.11 | 4 |

Advanced Understanding of Receptor Subtype Selectivity

The therapeutic utility of this compound is also dependent on its interaction with various steroid receptors. A thorough understanding of its binding affinity and functional activity at different receptor subtypes is essential.

Dissecting the Molecular Basis of Agonism and Antagonism

The interaction of a ligand with a nuclear receptor can result in agonistic (activating) or antagonistic (inhibiting) effects. These effects are determined by the conformational changes induced in the receptor upon ligand binding, which in turn affects the recruitment of coactivator or corepressor proteins. Studies on progesterone (B1679170) receptor (PR) modulators have shown that subtle changes in ligand structure can lead to a switch between agonistic and antagonistic activity.

Future research should focus on detailed functional assays to characterize the activity of 18-ethynylpro

Application of Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental validation is a cornerstone of modern medicinal chemistry and chemical biology. For a compound like this compound, this integrated approach is crucial for elucidating its mechanism of action and for guiding the development of new, more selective therapeutic agents.

In silico models, such as those used in computer-aided molecular design (CAMD), are powerful tools for studying the interactions between a ligand like this compound and its biological targets. tue.nl These models rely on mathematical equations and algorithms to predict molecular properties and binding affinities. elifesciences.orgprinceton.edu However, the accuracy of these predictions is fundamentally dependent on the quality of the experimental data used to train and refine them.

Experimental findings on this compound's activity provide essential data points for optimizing these computational models. For instance, data on its binding affinity for the mineralocorticoid receptor (MR) and its inhibitory constants (Kᵢ) for steroidogenic enzymes like 11β-hydroxylase and 18-hydroxylase serve as benchmarks. nih.govresearchgate.net When computational docking simulations are performed, the predicted binding energies and poses can be compared against these experimental values. Discrepancies between the predicted and observed activities can then be used to adjust the model's parameters, such as the force fields or scoring functions, leading to a more accurate representation of the biological system.

This iterative process of experimental testing and computational refinement enhances the predictive power of the models. plos.org For example, molecular dynamics simulations can model the conformational changes in a receptor or enzyme upon binding of this compound, providing insights that are difficult to capture through static experimental methods alone. acs.org By integrating experimental data, these simulations become more reliable, enabling researchers to better understand the structural determinants of the compound's activity and to predict the effects of further chemical modifications. biorxiv.org

The unique structure of this compound, particularly the chemically reactive ethynyl group at the C18 position, makes it an excellent scaffold for designing next-generation molecular probes. ontosight.aiacs.org Molecular probes are essential tools for visualizing and quantifying biological processes in vivo and in vitro. nih.gov

The design strategy often involves attaching a reporter group, such as a radioisotope, to the parent molecule. The ethynyl group on this compound is amenable to various chemical coupling reactions, which could be used to attach positron-emitting isotopes like Fluorine-18 (¹⁸F). frontiersin.org An ¹⁸F-labeled version of this compound could serve as a highly specific probe for Positron Emission Tomography (PET) imaging. Given its known interaction with aldosterone synthase, such a probe could be used to image the adrenal glands and study the regulation of aldosterone production in real-time. researchgate.netnih.gov

Furthermore, the structure-activity relationships derived from studies of this compound and its analogs can guide the design of probes with improved properties. nih.gov By understanding how modifications to the steroid backbone affect receptor binding and enzyme inhibition, researchers can design probes with higher affinity and selectivity for their intended target. This leads to better signal-to-noise ratios in imaging studies and more precise biological information. These probes are invaluable for basic research into steroid signaling and for the potential diagnosis of endocrine disorders.

Broader Academic Significance in Steroid Science

This compound and its related C18-substituted analogs have made significant contributions to the fundamental understanding of steroid science, from the biosynthesis of hormones to the complex pharmacology of their receptors.

Steroid hormones are synthesized from cholesterol through a series of enzymatic reactions. kegg.jpresearchgate.netgenome.jp The final steps in the biosynthesis of the mineralocorticoid aldosterone are of particular interest, and this compound has proven to be a valuable chemical tool for probing this part of the pathway. nih.govclinicalgate.com Aldosterone synthesis involves the sequential hydroxylation of corticosterone (B1669441) at the C18 position, a reaction catalyzed by aldosterone synthase (cytochrome P450 11B2). nih.gov

Studies using bovine adrenocortical cells have shown that this compound inhibits the later stages of aldosterone biosynthesis. nih.gov Specifically, it has been characterized as an inhibitor of both 11β-hydroxylase and 18-hydroxylase activities. researchgate.net Its inhibitory effect is measurable, although it is weaker than that of the closely related compound, 18-vinylprogesterone. researchgate.netnih.gov This differential inhibition provides crucial insights into the active site of the enzymes involved, allowing researchers to understand the structural requirements for substrate binding and catalysis. By comparing the effects of these structurally similar inhibitors, scientists can map the topology of the enzyme's active site. researchgate.net

| Compound | Target Enzyme Activity | Inhibition Potency |

| This compound | 11β-hydroxylation | Weak inhibition (Kᵢ = 100–150 μM) researchgate.net |

| 18-hydroxylation | Moderate inhibition (Kᵢ = 30 μM) researchgate.net | |

| 18-Vinylprogesterone | 11β-hydroxylation | Stronger inhibition (Kᵢ = 30 μM) researchgate.net |

| 18-hydroxylation | Potent inhibition (Kᵢ = 5 μM) researchgate.net |

This table summarizes the comparative inhibitory potencies of this compound and 18-vinylprogesterone on key enzymes in aldosterone biosynthesis, based on published research findings. researchgate.net

Steroid hormones exert their effects by binding to specific intracellular receptors, which are ligand-activated transcription factors. creative-diagnostics.comglowm.com this compound has been instrumental in elucidating the pharmacology of the mineralocorticoid receptor (MR) and the progesterone receptor (PR). nih.govnih.gov

Research has demonstrated that the nature of the substituent at the C18 position is a critical determinant of a steroid's activity at the MR. nih.gov While progesterone itself is an MR antagonist, this compound also retains this antimineralocorticoid feature. nih.govnih.gov However, its potency is lower than that of progesterone and 18-vinylprogesterone. nih.gov In functional assays, it was found to mimic the action of aldosterone on Na+-K+-ATPase in the kidney's collecting tubule, whereas progesterone and 18-vinylprogesterone antagonized it. nih.gov

In contrast, at the human progesterone receptor, this compound retains the agonist activity characteristic of its parent compound, progesterone, albeit with a lower potency. nih.gov This divergent activity—antagonism (or partial agonism) at one receptor and agonism at another—highlights the exquisite specificity of steroid-receptor interactions. Such findings are crucial for understanding the molecular basis of ligand-induced conformational changes in receptors that lead to agonistic or antagonistic responses. acs.org These insights into structure-activity relationships are fundamental to the field of steroid pharmacology and aid in the rational design of receptor-selective drugs.

| Compound | Mineralocorticoid Receptor (MR) Binding Affinity (Relative to Aldosterone) | Mineralocorticoid Receptor (MR) Functional Activity | Progesterone Receptor (PR) Functional Activity |

| Aldosterone | High nih.govnih.gov | Agonist nih.govnih.gov | N/A |

| Progesterone | High nih.govnih.gov | Antagonist nih.govnih.gov | Agonist nih.gov |

| This compound | Lower than Aldosterone and Progesterone nih.govnih.gov | Mimics Aldosterone Action nih.gov / Antagonist nih.gov | Agonist (less potent than Progesterone) nih.gov |

| 18-Vinylprogesterone | Lower than Aldosterone and Progesterone nih.govnih.gov | Antagonist nih.govnih.gov | Agonist (less potent than Progesterone) nih.gov |

This table compares the receptor binding and functional activities of this compound and related steroids, illustrating the impact of C18 substitution on receptor pharmacology. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 18-Ethynylprogesterone, and how can their efficiency be optimized?

- Methodological Answer : The synthesis of this compound typically involves modifying progesterone at the 18-position via ethynylation reactions. Key steps include protecting functional groups (e.g., ketones) to prevent side reactions and using catalysts like palladium or copper for alkyne coupling. To optimize efficiency, researchers should systematically vary reaction conditions (temperature, solvent polarity, catalyst loading) and monitor yields via HPLC or GC-MS. Reproducibility requires detailed documentation of purification methods (e.g., column chromatography gradients) and characterization data (e.g., NMR, FTIR) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Characterization involves:

- Spectroscopy : Compare H/C NMR shifts of the ethynyl group (typically 70-100 ppm for C) against progesterone’s native structure. FTIR confirms C≡C stretching (~2100 cm).

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 240 nm for conjugated systems). Validate purity (>95%) via peak integration and cross-reference with LC-MS for molecular ion confirmation (e.g., [M+H] at m/z = 315.2). Calibrate instruments with certified progesterone analogs to ensure accuracy .

Q. What in vitro assays are used to assess the progestogenic activity of this compound?

- Methodological Answer : Standard assays include:

- Receptor Binding : Competitive binding assays using human progesterone receptor (PR)-expressing cell lines (e.g., T47D), with H-progesterone as a tracer. Calculate IC values via nonlinear regression.

- Transcriptional Activation : Co-transfect PR-negative cells with PR plasmids and a progesterone-response element (PRE)-luciferase reporter. Measure luminescence after 24-hour exposure to this compound. Normalize to R1881 (a synthetic androgen control) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:

- Comparative Pharmacokinetics : Administer this compound in animal models (e.g., rodents) and measure plasma/tissue concentrations via LC-MS/MS at timed intervals. Compare AUC and half-life with in vitro EC values.

- Metabolite Screening : Identify metabolites using high-resolution MS and test their PR activity. If inactive metabolites dominate in vivo, consider structural modifications (e.g., deuterium substitution) to slow hepatic clearance .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : For dose-response

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC and Hill coefficients. Use tools like GraphPad Prism with AIC/BIC metrics to compare model fits.

- Error Handling : Apply heteroscedasticity-consistent standard errors if variance increases with dose. For small sample sizes (n < 6), use non-parametric tests (e.g., Kruskal-Wallis) to avoid normality assumptions. Pre-specify outlier exclusion criteria (e.g., >3 SD from mean) in the experimental protocol .

Q. What ethical considerations arise when transitioning this compound from preclinical to clinical trials?

- Methodological Answer : Key ethical issues include:

- Species-Specific Toxicity : Conduct comparative toxicology studies in ≥2 species (e.g., rodents, non-human primates) to identify target-organ toxicities. Use histopathology and serum biomarkers (e.g., ALT, creatinine) to justify safe starting doses in humans.

- Informed Consent : Design Phase I trial consent forms to disclose risks of hormonal perturbations (e.g., menstrual irregularities, libido changes). Include independent data monitoring boards (DMBs) to review adverse events and recommend trial modifications .

Data Presentation and Reproducibility

Q. How should researchers report analytical data for this compound to ensure reproducibility?

- Methodological Answer : Follow NIH preclinical guidelines:

- Raw Data : Deposit NMR/MS spectra in repositories like Zenodo or ChEMBL with unique DOIs.

- Experimental Details : Specify instrument parameters (e.g., HPLC column lot number, mobile phase pH) and software versions (e.g., MassLynx 4.2). For biological assays, report cell passage numbers and media formulations .

Contradiction Analysis

Q. How can conflicting results about this compound’s cross-reactivity with glucocorticoid receptors (GR) be resolved?

- Methodological Answer : To clarify cross-reactivity:

- Selective Antagonists : Co-treat GR-positive cells (e.g., A549) with this compound and GR antagonists (e.g., RU-486). If RU-486 reverses observed effects, confirm GR involvement.

- Structural Modeling : Perform molecular docking simulations using GR crystal structures (PDB: 4P6X). Compare binding energy (ΔG) and residue interactions (e.g., Asn564 hydrogen bonding) with dexamethasone as a reference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.